Tyk2-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de tyrosine kinase 2 (TyK2-IN-2) est un inhibiteur puissant et sélectif de la tyrosine kinase 2, un membre de la famille des Janus kinases. La tyrosine kinase 2 joue un rôle crucial dans les voies de signalisation de diverses cytokines, notamment l’interleukine-23, l’interleukine-12 et les interférons de type I. L’inhibiteur de tyrosine kinase 2 a été développé en tant qu’agent thérapeutique pour le traitement des maladies auto-immunes et inflammatoires, telles que le psoriasis et le lupus érythémateux disséminé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur de tyrosine kinase 2 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions de couplage ultérieures. Une voie de synthèse courante comprend les étapes suivantes :

Formation de l’intermédiaire A : Cette étape implique la réaction d’une aniline substituée avec un réactif approprié pour former l’intermédiaire A.

Réaction de couplage : L’intermédiaire A est ensuite couplé à un composé aromatique halogéné dans des conditions catalysées par le palladium pour former l’intermédiaire B.

Cyclisation : L’intermédiaire B subit une cyclisation en présence d’une base pour former la structure de base de l’inhibiteur de tyrosine kinase 2.

Fonctionnalisation finale : La structure de base est ensuite fonctionnalisée en introduisant des substituants spécifiques pour obtenir l’activité biologique souhaitée.

Méthodes de production industrielle

La production industrielle de l’inhibiteur de tyrosine kinase 2 suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela comprend l’utilisation de réacteurs à haut débit, de chimie en flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de tyrosine kinase 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution sont couramment utilisées pour introduire ou remplacer des substituants sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs halogénés et des catalyseurs au palladium sont souvent utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’inhibiteur de tyrosine kinase 2 avec des groupes fonctionnels modifiés, qui peuvent être évalués plus avant pour leur activité biologique .

Applications de la recherche scientifique

L’inhibiteur de tyrosine kinase 2 a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la tyrosine kinase 2 dans diverses réactions chimiques et voies.

Biologie : Employé dans des tests cellulaires pour étudier les voies de signalisation médiées par la tyrosine kinase 2.

Médecine : Développé comme agent thérapeutique pour le traitement des maladies auto-immunes et inflammatoires, telles que le psoriasis et le lupus érythémateux disséminé.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la tyrosine kinase 2 et les voies associées.

Applications De Recherche Scientifique

Tyrosine kinase 2 inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of tyrosine kinase 2 in various chemical reactions and pathways.

Biology: Employed in cell-based assays to investigate the signaling pathways mediated by tyrosine kinase 2.

Medicine: Developed as a therapeutic agent for the treatment of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus.

Industry: Utilized in the development of new drugs targeting tyrosine kinase 2 and related pathways.

Mécanisme D'action

L’inhibiteur de tyrosine kinase 2 exerce ses effets en se liant sélectivement au domaine régulateur de la tyrosine kinase 2. Cette liaison inhibe l’interaction entre les domaines régulateur et catalytique de l’enzyme, empêchant ainsi son activation. En conséquence, les voies de signalisation en aval médiées par la tyrosine kinase 2, y compris l’activation des protéines transductrices de signal et activateurs de la transcription, sont inhibées. Cela entraîne une réduction de l’expression des cytokines pro-inflammatoires et d’autres réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Deucravacitinib : Un inhibiteur sélectif de la tyrosine kinase 2 qui se lie au domaine régulateur de l’enzyme.

GLPG3667 : Un inhibiteur compétitif sélectif de l’adénosine triphosphate de la tyrosine kinase 2.

Tofacitinib : Un inhibiteur de la Janus kinase qui cible plusieurs membres de la famille des Janus kinases, y compris la tyrosine kinase 2.

Unicité

L’inhibiteur de tyrosine kinase 2 est unique en raison de sa haute sélectivité pour la tyrosine kinase 2 par rapport aux autres membres de la famille des Janus kinases. Cette sélectivité réduit le risque d’effets hors cible et améliore son profil de sécurité par rapport aux inhibiteurs moins sélectifs .

Propriétés

IUPAC Name |

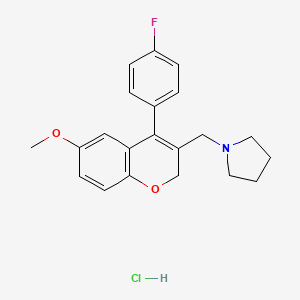

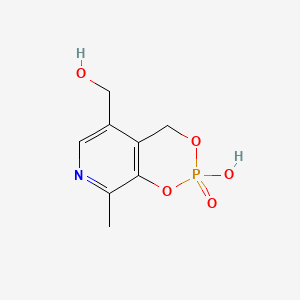

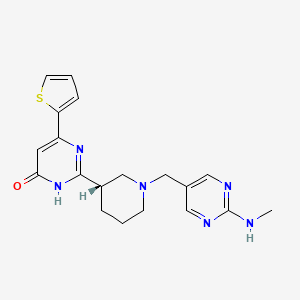

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFFECYFQEWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)

![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)